molecular formula C9H5BrFN B14043605 5-Bromo-2-fluoroquinoline

5-Bromo-2-fluoroquinoline

Cat. No.: B14043605
M. Wt: 226.04 g/mol
InChI Key: YRRCAPBAXRPPKI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-fluoroquinoline using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced techniques to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluoroquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and liquid crystals.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-fluoroquinoline: Another halogenated quinoline with similar chemical properties.

    2-Fluoroquinoline: Lacks the bromine atom but shares the fluorine substitution.

    5-Bromoquinoline: Contains bromine but lacks fluorine substitution.

Uniqueness

5-Bromo-2-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

5-bromo-2-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRCAPBAXRPPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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